2-Methyl-3-[(propan-2-yloxy)methyl]aniline
Description
Properties
IUPAC Name |
2-methyl-3-(propan-2-yloxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDSCWMZCIEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)COC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-3-[(propan-2-yloxy)methyl]aniline is an organic compound notable for its structural features, which include an aniline group and a propan-2-yloxy substituent. This unique configuration has led to investigations into its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 2-Methyl-3-[(propan-2-yloxy)methyl]aniline is C11H17NO2. The compound consists of a benzene ring with a methyl group at the 2-position and a propan-2-yloxy group at the 3-position, contributing to its chemical reactivity and biological interactions.
Antimicrobial Properties
Preliminary studies indicate that 2-Methyl-3-[(propan-2-yloxy)methyl]aniline exhibits antimicrobial activity against various pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Table 1: Antimicrobial activity of 2-Methyl-3-[(propan-2-yloxy)methyl]aniline.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 75 |
| IL-6 | 300 | 90 |
Table 2: Effect of treatment with 2-Methyl-3-[(propan-2-yloxy)methyl]aniline on cytokine production.
The biological activity of 2-Methyl-3-[(propan-2-yloxy)methyl]aniline can be attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Its ability to penetrate cell membranes effectively due to the lipophilic propan-2-yloxy group enhances its biological efficacy.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of aniline compounds, including 2-Methyl-3-[(propan-2-yloxy)methyl]aniline, against resistant strains of bacteria. The results indicated significant antimicrobial activity, particularly against multi-drug resistant Staphylococcus strains .
- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Substituent at Position 3 | Molecular Formula | Molecular Weight | Physical State | Key Properties |
|---|---|---|---|---|---|
| 2-Methyl-3-[(propan-2-yloxy)methyl]aniline | (Propan-2-yloxy)methyl | C₁₁H₁₇NO | 179.26 | Liquid | Ether group; moderate hydrophilicity |
| 2-Methyl-3-[(methylsulfanyl)methyl]aniline | (Methylsulfanyl)methyl | C₁₀H₁₅NS | 181.30 | Not reported | Thioether; higher lipophilicity |
| 2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline | (Propan-2-ylsulfanyl)methyl | C₁₂H₁₉NS | 209.35 | Not reported | Bulkier thioether; enhanced lipophilicity |
| 2-Methyl-3-(trifluoromethyl)aniline | Trifluoromethyl | C₈H₈F₃N | 175.16 | Not reported | Strong electron-withdrawing; lipophilic |
| 2-[3-(Dimethylamino)propoxy]aniline | 3-(Dimethylamino)propoxy | C₁₁H₁₈N₂O | 194.28 | Not reported | Basic amino group; increased solubility |
Key Observations :
- Electronic Effects : The propan-2-yloxy group in the target compound is electron-donating, activating the aromatic ring for electrophilic substitution. In contrast, the trifluoromethyl group (in 2-Methyl-3-(trifluoromethyl)aniline) is strongly electron-withdrawing, deactivating the ring .
- Lipophilicity : Thioether analogs (e.g., methylsulfanyl and propan-2-ylsulfanyl derivatives) exhibit higher lipophilicity than the target compound due to sulfur’s polarizability. The trifluoromethyl group further increases hydrophobicity .
- Synthetic Accessibility : The target compound’s ether linkage can be synthesized via Williamson ether synthesis, while thioethers may require thiol-alkylation. Fluorinated analogs often involve specialized fluorination techniques .
Preparation Methods
Laboratory Synthesis via Nucleophilic Substitution
Method Overview:
This approach involves starting from a halogenated aromatic precursor, such as 2-methyl-3-bromopropoxybenzene, which undergoes nucleophilic substitution with aniline derivatives to introduce the amino group.
- Reagents: Aniline or substituted aniline derivatives
- Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF)
- Catalysts: Potassium carbonate or sodium hydride as bases
- Temperature: Typically reflux conditions (~80-120°C)
Reaction Pathway:
$$
\text{2-methyl-3-bromopropoxybenzene} + \text{Aniline derivative} \rightarrow \text{2-Methyl-3-[(propan-2-yloxy)methyl]aniline}
$$
Research Findings:
Patents and literature indicate that nucleophilic substitution is effective for synthesizing substituted anilines with alkoxy substituents, with yields often exceeding 70% under optimized conditions.
Reduction of Nitroaromatic Precursors
Method Overview:
This method involves synthesizing a nitroaromatic compound, which is subsequently reduced to the corresponding aniline.
- Starting Material: Nitroaromatic compounds with similar substitution patterns
- Reducing Agents: Hydrogen gas over palladium or platinum catalysts, or chemical reductants like iron or tin in acidic media
- Temperature: 25-80°C for catalytic hydrogenation
Reaction Pathway:
$$
\text{Nitro derivative} \xrightarrow[\text{H}_2,\text{Pd/C}]{} \text{Aniline derivative}
$$
Research Findings:
This route is well-established in organic synthesis, with high selectivity and yields around 80% reported.
Industrial-Scale Synthesis via Nitration and Hydrogenation
Method Overview:
Large-scale production typically involves nitration of suitable aromatic compounds followed by catalytic hydrogenation to reduce nitro groups to amino groups.
- Nitration: Using nitric acid and sulfuric acid at controlled temperatures (~0-50°C)
- Hydrogenation: Continuous flow reactors with Pd/C or Raney nickel catalysts
- High yield and purity
- Suitable for mass production
Research Findings:
Industrial processes are optimized for continuous operation, with process parameters adjusted to maximize yield and minimize by-products.
Data Summary and Comparative Table
| Preparation Method | Key Reagents | Typical Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|
| Nucleophilic substitution | Halogenated precursor + amine | Reflux, polar aprotic solvent | >70% | Suitable for lab-scale synthesis |
| Nitro reduction | Nitroaromatic precursor + H2/Pd | 25-80°C | ~80% | High selectivity, scalable |
| Nitration & hydrogenation | Aromatic precursor + HNO3/H2 | Controlled temperature, continuous flow | High | Industrial-scale, high purity |
Notes and Research Insights
Selectivity and Yield: The choice of reaction conditions significantly influences yield and purity. Catalytic hydrogenation offers high selectivity for reduction steps, while nucleophilic substitution efficiency depends on the leaving group and solvent polarity.
Functional Group Compatibility: The presence of methyl and alkoxy groups requires careful control of reaction parameters to prevent side reactions such as over-oxidation or polymerization.
Synthesis Optimization: Recent advances involve microwave-assisted synthesis and flow chemistry to enhance reaction rates and scalability.
Safety Considerations: Handling halogenated intermediates and reducing agents necessitates strict safety protocols, including inert atmospheres and proper waste disposal.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
